Tetrapropylammonium perchlorate

Description

Significance of Quaternary Ammonium (B1175870) Salts in Advanced Chemical Systems

Quaternary ammonium salts (QASs), characterized by a central nitrogen atom bonded to four organic groups and a counter-anion, are a versatile class of compounds. taylorandfrancis.commdpi.com Their structure imparts a permanent positive charge, making them cationic regardless of the pH of their environment. wikipedia.org This feature, combined with their amphiphilic nature (possessing both hydrophilic and hydrophobic properties), allows them to function effectively in a wide array of applications. mdpi.com

In advanced chemical systems, QASs are utilized as phase-transfer catalysts, ionic liquids, and electrolytes in non-aqueous electrochemistry. taylorandfrancis.commonash.edu Their ability to facilitate reactions between reactants in different phases makes them invaluable in organic synthesis. taylorandfrancis.com Furthermore, certain QASs exhibit high ionic conductivity in the solid state, making them promising candidates for the development of solid electrolytes. mdpi.com The versatility of QASs stems from the ability to modify the organic groups attached to the nitrogen atom, allowing for the fine-tuning of their physical and chemical properties to suit specific applications. mdpi.com

Academic Research Trajectories for Tetrapropylammonium (B79313) Perchlorate (B79767)

Academic research on tetrapropylammonium perchlorate has explored its utility in several key areas. One significant research direction is its application in electrochemistry, particularly in the context of electrolytes for various electrochemical systems. For instance, tetrapropylammonium cations have been investigated for their role in the electrochemical exfoliation of graphite (B72142) to produce graphene, a process where the size of the cation is a critical factor. mdpi.com

Another area of investigation involves the study of the physical and chemical properties of this compound itself. Research into the thermal properties and ionic conductivity of similar quaternary ammonium perchlorates, such as tetra-n-butylammonium perchlorate, has revealed their potential as solid electrolytes due to high ionic conductivity in their high-temperature phases. mdpi.com Structural investigations, such as those performed on tetra-n-butylammonium perchlorate, provide fundamental insights into the packing and interactions of these ions in the solid state, which is crucial for understanding their material properties. monash.eduresearchgate.netmdpi.com These research trajectories highlight the ongoing interest in this compound as a model compound for understanding the behavior of quaternary ammonium salts and as a functional material with potential applications in electrochemistry and materials science.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₂₈ClNO₄ |

| Molecular Weight | 285.81 g/mol |

| Appearance | White crystalline solid |

| Melting Point | >300 °C |

| Solubility | Soluble in water and polar organic solvents |

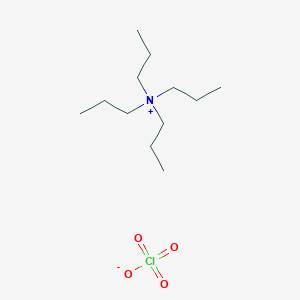

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.ClHO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDKWXHIGFOFDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884850 | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrapropylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15780-02-6 | |

| Record name | Tetrapropylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15780-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Supramolecular Structural Analysis of Tetrapropylammonium Perchlorate

Single-Crystal X-ray Diffraction Studies of Crystalline Phases

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in characterizing the atomic-level structure of tetrapropylammonium (B79313) perchlorate (B79767) at different temperatures. These studies have unveiled a transition from a highly ordered low-temperature phase to a disordered room-temperature phase and ultimately to a highly disordered high-temperature state.

Upon cooling, tetrapropylammonium perchlorate undergoes a reversible phase transition at approximately 284 K (T₁) to a well-ordered low-temperature (LT) phase. rsc.org In this phase, the dynamic disorder observed at higher temperatures is frozen, leading to a more defined structure.

SC-XRD analysis at 100 K reveals that the LT phase crystallizes in the orthorhombic system with the space group P2₁2₁2₁. rsc.orgresearchgate.net The reduction in symmetry from the higher temperature phase is a key feature of this transition. rsc.org In this ordered state, the tetrapropylammonium cation and the perchlorate anion occupy specific, well-defined positions within the crystal lattice. The asymmetric unit of the LT phase contains one tetrapropylammonium cation and one perchlorate anion. researchgate.net

Table 1: Crystallographic Data for the Low-Temperature Phase of this compound

| Parameter | Value |

| Temperature | 100 K rsc.org |

| Crystal System | Orthorhombic rsc.org |

| Space Group | P2₁2₁2₁ rsc.org |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| V (ų) | Value not available in search results |

| Z | 4 researchgate.net |

At room temperature (RT), this compound exists in a different crystalline phase, also orthorhombic, but with a higher symmetry space group, Pnam. rsc.orgintibs.pl This RT phase is characterized by significant dynamic disorder of both the tetrapropylammonium (TePrA⁺) cations and the perchlorate (ClO₄⁻) anions. rsc.org

The disorder of the TePrA⁺ cation involves its propyl chains, which are disordered over a mirror plane perpendicular to the c-axis. rsc.orgintibs.pl Similarly, the oxygen atoms of the perchlorate anion are disordered, leading to a distorted tetrahedral geometry for the ClO₄⁻ ion, with O-Cl-O angles deviating significantly from the ideal tetrahedral angle. rsc.orgresearchgate.net The six tetrahedral angles have been reported to range from 93.4(6)° to 127.4(9)°. researchgate.net This disorder is a common feature in organic-inorganic hybrid compounds containing perchlorate anions. researchgate.net

Table 2: Crystallographic Data for the Room-Temperature Phase of this compound

| Parameter | Value |

| Temperature | 295 K rsc.org |

| Crystal System | Orthorhombic rsc.orgintibs.pl |

| Space Group | Pnam rsc.orgintibs.pl |

| a (Å) | 13.644(4) intibs.pl |

| b (Å) | 12.257(4) intibs.pl |

| c (Å) | 9.758(3) intibs.pl |

| V (ų) | 1634.4(9) intibs.pl |

| Z | 4 researchgate.netintibs.pl |

This compound undergoes a second reversible phase transition at approximately 445 K (T₂). rsc.orgrsc.org Attempts to collect single-crystal X-ray diffraction data for the high-temperature (HT) phase have been unsuccessful due to crystal cracking and subsequent conversion into a powder. rsc.org This indicates that the transition to the HT phase significantly disrupts the single-crystal integrity. The resulting phase is described as highly disordered. rsc.orgresearchgate.net

Powder X-ray Diffraction Investigations Across Variable Temperatures

To overcome the limitations of SC-XRD at high temperatures, powder X-ray diffraction (PXRD) studies have been conducted across a range of temperatures, from room temperature up to 478 K. rsc.org These experiments confirm the phase transition at T₂ ≈ 445 K. researchgate.netresearchgate.net

The PXRD patterns recorded above this transition temperature show a reduction in the number of diffraction peaks. rsc.org For instance, peaks at 11.8°, 16°, 18.4°, 20.8°, 24.4°, 26.1°, and 27.9° disappear as the temperature increases into the HT phase. rsc.orgresearchgate.net This observation suggests that the HT structure possesses a higher symmetry than the RT phase. However, due to the highly disordered nature and the quality of the data, the structure of the HT phase could not be unambiguously indexed. rsc.orgresearchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is stabilized by a network of intermolecular interactions. In the crystal packing, each perchlorate anion is surrounded by four tetrapropylammonium cations, and conversely, each cation is neighbored by four perchlorate anions. rsc.orgresearchgate.net The TePrA⁺ ions align in layers within the structure, with the perchlorate anions located between them. rsc.orgresearchgate.net

Phase Transitions and Dielectric Phenomena in Tetrapropylammonium Perchlorate Crystals

Identification and Characterization of Reversible Polymorphous Phase Transitions

Crystals of tetrapropylammonium (B79313) perchlorate (B79767) are known to undergo two major reversible phase transitions. rsc.orgrsc.orgresearchgate.net These transitions are characterized by distinct changes in the crystal structure and are associated with significant thermal and entropic effects. rsc.org At room temperature, TePrAClO₄ crystallizes in the orthorhombic space group Pnam. rsc.org In this phase, both the propyl chains of the organic cation and the perchlorate anions exhibit disorder. rsc.orgrsc.orgresearchgate.net

Upon cooling, TePrAClO₄ undergoes a reversible phase transition (T1) at approximately 284 K. rsc.orgrsc.orgresearchgate.net This transition leads to a more ordered low-temperature (LT) phase with a reduction in symmetry to the orthorhombic space group P2₁2₁2₁. rsc.org The transition to the LT phase is characterized by the ordering of the previously disordered propyl chains and perchlorate anions. rsc.orgrsc.orgresearchgate.net Spectroscopic analyses, including infrared and Raman spectroscopy, indicate that the motions of both the tetrapropylammonium cations and the perchlorate anions equally drive this phase transition. rsc.orgrsc.orgresearchgate.net The ordering process results in a more compact and stable crystal lattice at lower temperatures.

As the temperature is increased, a second reversible phase transition (T2) occurs at approximately 445 K. rsc.orgrsc.orgresearchgate.net This high-temperature (HT) transition is marked by extraordinarily large changes in heat and entropy. rsc.org The crystal structure becomes highly disordered in the HT phase. rsc.orgrsc.orgresearchgate.net While the quality of the crystal in the HT phase has been insufficient for single-crystal X-ray diffraction analysis, powder X-ray diffraction has confirmed this transition. researchgate.net The significant increase in disorder and the large entropy change associated with the T2 transition have led to comparisons with the behavior observed in liquid crystals. rsc.orgrsc.orgresearchgate.net Spectroscopic evidence suggests that the motions of the organic cations are the primary influence on this phase transition, more so than the perchlorate anions. rsc.orgrsc.orgresearchgate.net

Dielectric Spectroscopy Studies of Dynamic Responses

Dielectric spectroscopy is a powerful tool for investigating the dynamic responses of ions and molecules within a material to an applied electric field. For tetrapropylammonium perchlorate, these studies provide insight into the changes in its electrical properties that accompany the phase transitions.

The dielectric function of TePrAClO₄ exhibits a notable dependence on both temperature and frequency. The real part of the complex dielectric permittivity (ε') generally decreases with increasing frequency. rsc.org At higher frequencies, ε' tends to remain relatively constant. rsc.org However, for a given frequency, the value of ε' increases with rising temperature. rsc.org This behavior points to the presence of polarization processes within the crystal. rsc.org A significant finding is that the dielectric function values can be switched between low- and high-dielectric states, corresponding to the different phases of the material. rsc.orgrsc.orgresearchgate.net This switchable nature suggests potential for applications in sensors or actuators. rsc.orgrsc.orgresearchgate.net

Mechanistic Elucidation of Ionic and Cationic Dynamic Motions During Phase Transitions

The phase transitions in TePrAClO₄ are fundamentally driven by changes in the dynamic motions of its constituent ions. rsc.org At low temperatures, the ions are in an ordered state. rsc.orgrsc.orgresearchgate.net The transition at T1 (284 K) involves a cooperative ordering of both the tetrapropylammonium cations and the perchlorate anions from their disordered state at room temperature. rsc.orgrsc.orgresearchgate.net

The high-temperature transition at T2 (445 K) is primarily influenced by the increased motional freedom of the organic cations. rsc.orgrsc.orgresearchgate.net The large entropy change at this transition suggests a significant increase in the disorder of the cationic sublattice, a characteristic that is reminiscent of the melting of a sublattice and is sometimes observed in superionic conductors and plastic crystals. rsc.orgrsc.orgresearchgate.netmdpi.com This heightened cationic motion in the high-temperature phase is the key driver for the observed structural and dielectric changes.

Contributions of Tetrapropylammonium Cation Reorientations

The dielectric properties and phase transitions in this compound are significantly influenced by the dynamic motions of the organic tetrapropylammonium (TePrA⁺) cation. rsc.orgresearchgate.netrsc.org The structure of the crystal transforms from an ordered state at low temperatures to a disordered state at room temperature, and subsequently to a highly disordered state at elevated temperatures. rsc.orgresearchgate.net This progression is closely linked to the increasing motional freedom of the TePrA⁺ cations.

Research indicates that the phase transition occurring at approximately 445 K is predominantly driven by the motions of these organic cations. rsc.orgresearchgate.netrsc.org In the room temperature phase, the propyl chains of the cation are already disordered, and this disorder becomes more pronounced in the high-temperature phase. rsc.orgresearchgate.net The significant change in entropy associated with this high-temperature transition is characteristic of behavior seen in liquid crystals, highlighting the substantial role of the cation's reorientational dynamics. rsc.orgresearchgate.netrsc.org

Influence of Perchlorate Anion Dynamics

While the cation's movement is a primary driver, the perchlorate (ClO₄⁻) anion also plays a crucial role in the phase transitions of this compound. rsc.org The dynamic motions of the anionic framework, in conjunction with the cation, are responsible for the observed phase transitions and distinct dielectric effects. rsc.orgresearchgate.netrsc.org

Specifically, the reversible phase transition that occurs at approximately 284 K is considered to be equally driven by the motions of both the tetrapropylammonium cation and the perchlorate anion. rsc.orgresearchgate.net In the room temperature phase, the perchlorate ions exhibit positional disorder, occupying sites over a mirror plane. rsc.orgresearchgate.netrsc.org This shared influence underscores a cooperative mechanism between the cation and anion dynamics in inducing the lower temperature structural change.

The table below summarizes the key phase transitions in this compound crystals.

| Transition Temperature | Primary Influencing Factor(s) |

| ~284 K | Motions of both Tetrapropylammonium cations and Perchlorate anions. rsc.orgresearchgate.net |

| ~445 K | Predominantly motions of the Tetrapropylammonium cations. rsc.orgresearchgate.netrsc.org |

Implications for Tunable Dielectric Materials and Advanced Sensor/Actuator Technologies

The distinct, step-like changes in the dielectric properties of this compound at its phase transition temperatures present significant opportunities for technological applications. The ability to switch the material between low- and high-dielectric states suggests its potential use in tunable dielectric devices. rsc.orgresearchgate.netrsc.org Such materials are valuable in microwave components like phase shifters and tunable oscillators, where controlling the dielectric constant is essential. cityu.edu.hk

The sharp and reversible nature of the dielectric switching correlated with the structural phase transitions indicates that this compound could be a candidate for advanced sensors or actuators. rsc.orgresearchgate.netrsc.org In a sensor application, a small change in temperature around the transition point would induce a large, easily detectable change in the material's electrical capacitance. For actuators, the structural changes that accompany the phase transitions could be harnessed to perform mechanical work in response to an electrical or thermal stimulus.

The research findings indicate that the dielectric function values can be effectively switched and tuned, opening pathways for the development of novel functional materials. rsc.orgresearchgate.netrsc.org

Spectroscopic Investigations of Tetrapropylammonium Perchlorate

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. In the case of tetrapropylammonium (B79313) perchlorate (B79767), the IR spectrum is a composite of the vibrational modes of the tetrapropylammonium (TePrA⁺) cation and the perchlorate (ClO₄⁻) anion. The analysis of these spectra provides insights into the functional groups present and their local environment.

The vibrational modes of the TePrA⁺ cation are primarily associated with the stretching and bending of its C-H and C-N bonds. The propyl chains give rise to characteristic symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups, typically observed in the 2800-3000 cm⁻¹ region. Bending and rocking vibrations of these groups appear at lower wavenumbers.

The perchlorate anion, possessing a tetrahedral symmetry (Td) in its free state, exhibits four fundamental vibrational modes. However, in the crystalline environment of tetrapropylammonium perchlorate, interactions with the cation and the crystal lattice can lead to a lowering of this symmetry, resulting in the activation of otherwise IR-inactive modes and the splitting of degenerate modes. The primary IR-active modes for the perchlorate anion are the asymmetric stretching (ν₃) and asymmetric bending (ν₄) vibrations.

Research has shown that temperature-dependent IR spectroscopy is particularly effective in studying the phase transitions of this compound. rsc.org Changes in the position, intensity, and width of the vibrational bands are indicative of alterations in the molecular environment and dynamics accompanying the phase transitions.

Table 1: Representative Infrared Vibrational Modes of this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~2960 | νₐₛ(CH₃) | Asymmetric stretching of methyl groups in TePrA⁺ |

| ~2875 | νₛ(CH₃) | Symmetric stretching of methyl groups in TePrA⁺ |

| ~2935 | νₐₛ(CH₂) | Asymmetric stretching of methylene groups in TePrA⁺ |

| ~2850 | νₛ(CH₂) | Symmetric stretching of methylene groups in TePrA⁺ |

| ~1465 | δ(CH₂), δ(CH₃) | Bending vibrations of methylene and methyl groups in TePrA⁺ |

| ~1100 | ν₃(ClO₄⁻) | Asymmetric stretching of the perchlorate anion |

| ~625 | ν₄(ClO₄⁻) | Asymmetric bending of the perchlorate anion |

Note: The wavenumbers presented are approximate and can vary with temperature and the specific phase of the crystal. This table is illustrative and based on general vibrational mode assignments for the constituent ions.

Raman Spectroscopic Studies of Lattice Dynamics and Inter-ionic Interactions

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and is an excellent tool for studying the low-frequency lattice modes that arise from the collective motions of ions in the crystal lattice.

In this compound, the Raman spectrum reveals the internal vibrational modes of both the TePrA⁺ cation and the ClO₄⁻ anion, as well as external lattice modes. For the perchlorate anion, the symmetric stretching mode (ν₁) is typically a very strong and sharp peak in the Raman spectrum, making it a sensitive probe of the local environment of the anion.

The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is dominated by lattice vibrations. These modes correspond to the translational and rotational motions of the TePrA⁺ and ClO₄⁻ ions as a whole within the crystal lattice. The study of these lattice dynamics is crucial for understanding the forces that govern the crystal packing and the mechanisms of the phase transitions. Changes in the number and frequency of these lattice modes can signal a change in the crystal symmetry.

Table 2: Representative Raman Vibrational Modes of this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~2940 | ν(C-H) | C-H stretching vibrations in TePrA⁺ |

| ~1450 | δ(CH₂) | CH₂ bending (scissoring) in TePrA⁺ |

| ~935 | ν₁(ClO₄⁻) | Symmetric stretching of the perchlorate anion |

| ~460 | ν₂(ClO₄⁻) | Symmetric bending of the perchlorate anion |

| ~1100 | ν₃(ClO₄⁻) | Asymmetric stretching of the perchlorate anion |

| ~625 | ν₄(ClO₄⁻) | Asymmetric bending of the perchlorate anion |

| < 200 | Lattice Modes | Translational and rotational modes of TePrA⁺ and ClO₄⁻ ions |

Note: This table is a representation based on typical Raman shifts for the constituent ions and may not reflect the precise experimental values for this compound.

Correlation of Spectroscopic Shifts with Structural Rearrangements and Phase Transitions

The crystals of this compound are known to undergo two reversible phase transitions at approximately 284 K and 445 K. rsc.org Spectroscopic studies have been instrumental in correlating these macroscopic transitions with changes at the molecular level.

The phase transition at the lower temperature (T₁ ≈ 284 K) is understood to be driven by the dynamic motions of both the tetrapropylammonium cations and the perchlorate anions. rsc.org As the temperature is lowered through this transition, a more ordered crystalline phase is formed. This ordering is reflected in the IR and Raman spectra by the sharpening of vibrational bands and potential splitting of degenerate modes, indicating a more defined and lower symmetry environment for the ions.

The phase transition at the higher temperature (T₂ ≈ 445 K) is thought to be more significantly influenced by the motions of the organic cations. rsc.org This transition is associated with a greater degree of disorder in the crystal structure. Spectroscopic data show that as the temperature approaches T₂, there are noticeable changes in the wavenumbers and full width at half maximum (FWHM) of the vibrational bands. These shifts and broadening are indicative of increased molecular motion and a more dynamic and disordered environment leading up to the phase transition.

Electrochemical Research Applications of Tetraalkylammonium Perchlorates General Principles and Relevance to Tetrapropylammonium Perchlorate

Role as Supporting Electrolytes in Non-Aqueous Systems

In the realm of non-aqueous electrochemistry, the choice of a supporting electrolyte is crucial for the proper functioning of an electrochemical cell. Tetraalkylammonium salts, including tetrapropylammonium (B79313) perchlorate (B79767), are frequently employed for this purpose due to their favorable properties. acs.org

Influence on Electrode-Solution Interfacial Properties and Mass Transport

Applications in Reference Electrode Design for Non-Aqueous Media

Stable and reproducible reference electrodes are essential for accurate electrochemical measurements. In non-aqueous solvents, the commonly used aqueous reference electrodes (e.g., Ag/AgCl, SCE) are often unsuitable due to issues like liquid junction potentials and contamination of the non-aqueous solution with water. Therefore, non-aqueous reference electrodes are employed. A common type of non-aqueous reference electrode is the Ag/Ag⁺ electrode, which consists of a silver wire immersed in a solution of a silver salt (e.g., AgNO₃ or AgClO₄) in the same non-aqueous solvent and supporting electrolyte as the bulk solution. Tetraalkylammonium perchlorates, including tetrapropylammonium perchlorate, are often used as the supporting electrolyte in the filling solution of these reference electrodes to ensure compatibility with the electrochemical system being studied.

Electrochemical Intercalation Phenomena in Energy Storage Materials

The ability of ions to intercalate into the layered structure of host materials is the fundamental principle behind the operation of many modern energy storage devices, most notably lithium-ion batteries. Recently, there has been growing interest in "dual-ion" or "dual-graphite" batteries, where both cations and anions from the electrolyte intercalate into the respective electrodes.

Cationic and Anionic Intercalation Mechanisms in Graphite (B72142) Electrodes

Graphite, with its layered structure, can act as a host for the intercalation of various chemical species. In the context of dual-ion batteries, during the charging process, cations from the electrolyte intercalate into the negative electrode (anode), while anions intercalate into the positive electrode (cathode).

The intercalation of tetraalkylammonium (TAA⁺) cations into graphite has been a subject of study. The size of the TAA⁺ cation plays a crucial role in the intercalation process and the resulting structure of the graphite intercalation compound (GIC). For instance, the electrochemical intercalation of various TAA⁺ cations into graphite has been investigated, revealing that the gallery expansion (the increase in the spacing between graphite layers) depends on the size of the cation. researchgate.netoregonstate.edu Studies have shown that stable GICs can be formed with larger TAA⁺ cations, which can arrange themselves in either monolayer or bilayer configurations between the graphene sheets. oregonstate.edu

Development of Dual-Ion Intercalation Battery Systems

Dual-ion batteries (DIBs) represent a promising energy storage technology due to their potential for high operating voltage, low cost, and environmental friendliness, as they can utilize abundant materials like graphite for both electrodes. researchgate.netmdpi.comnih.gov In a DIB utilizing a this compound electrolyte, during charging, TPA⁺ cations would theoretically intercalate into the graphite anode, while ClO₄⁻ anions would intercalate into the graphite cathode. During discharge, these ions would be released back into the electrolyte.

The successful implementation of such a system depends on the reversible intercalation and de-intercalation of both the TPA⁺ cation and the ClO₄⁻ anion. Research on the electrochemical synthesis of GICs with various tetra-n-alkylammonium cations has provided valuable insights into the structural changes that occur upon cation intercalation. researchgate.netoregonstate.edu For example, the gallery expansion in graphite upon intercalation of different TAA⁺ ions has been characterized, as shown in the table below.

| Tetraalkylammonium Cation | Gallery Expansion (nm) | Arrangement |

|---|---|---|

| (C₄H₉)₄N⁺ | 0.48 | Monolayer |

| (C₅H₁₁)₄N⁺ | 0.81 | Bilayer |

| (C₆H₁₃)₄N⁺ | 0.81 | Bilayer |

| (C₇H₁₅)₄N⁺ | 0.81 | Bilayer |

| (C₈H₁₇)₄N⁺ | 0.81 | Bilayer |

Data adapted from research on the electrochemical intercalation of tetra-n-alkylammonium cations into graphite. researchgate.net

While specific and detailed studies on a complete dual-ion battery system using this compound are not extensively documented in the readily available literature, the existing research on the individual intercalation behaviors of tetraalkylammonium cations and perchlorate anions provides a strong foundation for the feasibility and further development of such energy storage devices. The interplay between the cation and anion intercalation processes, including their kinetics and reversibility, remains an active area of research.

Advanced Electrochemical Reactions Facilitated by Tetraalkylammonium Perchlorates

Tetraalkylammonium perchlorates, including this compound, serve as crucial supporting electrolytes in a variety of advanced electrochemical reactions. Their wide electrochemical window, good solubility in organic solvents, and the influence of the cation size on the electrochemical double layer make them versatile tools for researchers. The principles governing their application are broadly applicable, with the specific choice of the tetraalkylammonium cation often tailored to the desired reaction conditions and outcomes.

Electrochemical Reduction of Carbon Dioxide (CO2) in Organic Electrolytes

The electrochemical reduction of carbon dioxide (CO2) is a significant area of research for converting a greenhouse gas into valuable chemicals and fuels. Tetraalkylammonium perchlorates are frequently used as supporting electrolytes in organic solvents for this purpose, as they can enhance CO2 solubility and suppress the competing hydrogen evolution reaction that is prevalent in aqueous media.

The choice of the tetraalkylammonium cation can significantly influence the product distribution in CO2 reduction. The size of the cation affects the structure of the electrochemical double layer at the electrode-electrolyte interface, which in turn influences the local electric field and the interaction with intermediates.

A comparative study on the effect of different tetraalkylammonium cations (tetramethylammonium, TMA⁺; tetraethylammonium, TEA⁺; and tetrapropylammonium, TPA⁺) in aqueous electrolytes for CO2 reduction on copper nanoparticles revealed distinct differences in product selectivity. While smaller cations like TMA⁺ were found to promote the formation of C₂₊ products such as ethylene, larger cations like TEA⁺ and TPA⁺ resulted in lower ethylene selectivity unc.eduacs.org. This suggests that the steric hindrance and the specific adsorption of the larger cations may disfavor the reaction pathways leading to C-C coupling.

In aprotic organic solvents like acetonitrile (B52724), the influence of the tetraalkylammonium cation size has also been investigated. One study found that larger cations, such as tetrapropylammonium (TPA⁺) and tetrabutylammonium (B224687) (TBA⁺), tend to favor the generation of carbon monoxide (CO) regardless of the water content in the electrolyte nih.govnih.gov. In contrast, smaller cations like tetraethylammonium (TEA⁺) preferentially promote the formation of oxalate in dry conditions and formate in the presence of water nih.govnih.gov. The enhanced production of CO with larger cations is attributed to their ability to stabilize adsorbed CO intermediates on the electrode surface more effectively nih.govnih.gov.

The following table summarizes the influence of the tetraalkylammonium cation on the major products of CO2 reduction.

Table 1: Influence of Tetraalkylammonium Cation Size on CO2 Reduction Products

| Cation | Abbreviation | Solvent System | Major Product(s) | Reference |

|---|---|---|---|---|

| Tetramethylammonium | TMA⁺ | Aqueous | Ethylene (C₂H₄) | unc.eduacs.org |

| Tetraethylammonium | TEA⁺ | Aqueous | Lower ethylene selectivity | unc.eduacs.org |

| Tetraethylammonium | TEA⁺ | Acetonitrile (dry) | Oxalate | nih.govnih.gov |

| Tetraethylammonium | TEA⁺ | Acetonitrile (wet) | Formate | nih.govnih.gov |

| Tetrapropylammonium | TPA⁺ | Aqueous | Lower ethylene selectivity | unc.eduacs.org |

| Tetrapropylammonium | TPA⁺ | Acetonitrile | Carbon Monoxide (CO) | nih.govnih.gov |

Investigations in Organic and Bio-electrochemistry

Tetraalkylammonium perchlorates are widely used as supporting electrolytes in organic electrochemistry due to their high solubility in common organic solvents and their wide potential windows, which allow for the study of a broad range of redox processes. They provide the necessary conductivity to the solution without interfering with the electrochemical reactions of the organic substrate.

In the field of organic electrosynthesis, these electrolytes facilitate a variety of transformations, including oxidations, reductions, and couplings. The choice of the specific tetraalkylammonium salt can sometimes influence the course of a reaction, although often they are chosen for their physical properties such as solubility and electrochemical stability. While specific studies detailing the unique advantages of this compound in a wide range of organic electrosyntheses are not abundant, its properties are analogous to other commonly used tetraalkylammonium salts, making it a suitable electrolyte for many applications.

The application of tetraalkylammonium perchlorates in bio-electrochemistry is less documented. Bio-electrochemical systems, such as microbial fuel cells and enzymatic biosensors, typically operate in aqueous environments to maintain the activity of the biological components. The use of organic electrolytes like this compound in these systems is limited due to the potential for solvent and high salt concentrations to denature proteins and harm microorganisms. However, in specialized applications, such as the study of redox-active biomolecules in non-aqueous media or in the development of certain types of biosensors, tetraalkylammonium salts could serve as the supporting electrolyte. For instance, research into microbial perchlorate reduction in microbial fuel cells has been conducted, though these systems typically use aqueous media and focus on the bioremediation of the perchlorate anion itself rather than using a tetraalkylammonium perchlorate as a supporting electrolyte nih.govnih.govresearchgate.net.

Electrocrystallization Processes for Nanocrystal Synthesis

Electrocrystallization, or electrodeposition, is a powerful technique for the synthesis of nanocrystals and thin films with controlled morphology and properties. The supporting electrolyte plays a critical role in this process by controlling the conductivity of the solution, influencing the electric field at the electrode surface, and affecting the nucleation and growth of the crystals.

Tetraalkylammonium perchlorates have been used in the electrodeposition of various materials. For example, tetrabutylammonium perchlorate (TBAP) has been employed as a supporting electrolyte in the nanodroplet-mediated electrodeposition of metal nanoparticles unc.eduosti.gov. In this technique, aqueous nanodroplets containing a metal salt are dispersed in an oil phase containing the supporting electrolyte. The electrolyte is crucial for maintaining charge balance during the reduction of the metal precursor at the electrode surface osti.gov.

While specific research detailing the use of this compound in nanocrystal synthesis is limited, the principles governing the role of the tetraalkylammonium cation are relevant. The size and adsorption characteristics of the cation can influence the morphology of the electrodeposited material. Larger cations may act as capping agents, controlling the size and shape of the nanocrystals by selectively adsorbing onto certain crystal facets and inhibiting their growth. The choice of a tetraalkylammonium perchlorate with a specific cation, such as tetrapropylammonium, could therefore be a tool to tune the properties of the resulting nanomaterials. Further research is needed to explore the specific effects of the tetrapropylammonium cation in comparison to other tetraalkylammonium cations in various electrocrystallization systems.

Applications in Organic Synthesis and Catalysis General Principles and Relevance to Tetrapropylammonium Perchlorate

Phase-Transfer Catalysis Mechanisms and Synthetic Utility

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. wikipedia.org The catalyst, a "phase-transfer agent," transports a reactant from one phase into the other, where the reaction can then proceed. ptfarm.pl Quaternary ammonium (B1175870) salts, such as tetrapropylammonium (B79313) perchlorate (B79767), are archetypal phase-transfer catalysts. wikipedia.org

The fundamental mechanism involves the quaternary ammonium cation (Q⁺), in this case, tetrapropylammonium (Pr₄N⁺), forming a lipophilic ion pair with the anion of a water-soluble reactant (Y⁻), such as a hydroxide (B78521) or cyanide ion. mdpi.com This newly formed ion pair, [Q⁺Y⁻], possesses sufficient organic character to dissolve in the nonpolar organic phase, effectively "transferring" the anion across the phase boundary. Once in the organic phase, the anion, which is now poorly solvated and highly reactive (often referred to as a "naked anion"), can react with the organic substrate. operachem.com Following the reaction, the catalyst cation is regenerated and can return to the aqueous phase to repeat the cycle, meaning only a catalytic amount is required. ptfarm.pl

Acceleration of Reaction Rates and Improvement of Chemical Yields in Immiscible Systems

The primary advantage of employing a phase-transfer catalyst like tetrapropylammonium perchlorate is the dramatic acceleration of reaction rates between immiscible reactants. mdpi.com Many organic substrates are insoluble in water, while many useful nucleophilic reagents (e.g., hydroxides, cyanides, halides) are only soluble in an aqueous medium. In the absence of a catalyst, the reaction is confined to the limited interface between the two phases, resulting in exceptionally slow or negligible conversion.

By shuttling the reactive anion into the bulk organic phase, the PTC vastly increases the effective concentration of the nucleophile available to react with the organic substrate, leading to a significant rate enhancement. This circumvents the need for homogeneous solutions, avoiding the use of expensive, anhydrous, or polar aprotic solvents that might otherwise be required to dissolve both reactants. wikipedia.org The result is often a substantial improvement in chemical yields under milder reaction conditions, such as lower temperatures and atmospheric pressure. nih.gov

Several factors influence the efficiency of a phase-transfer catalyst, as detailed in the table below.

| Factor | Influence on Catalytic Efficiency | Rationale |

| Cation Structure | Larger, more symmetric cations are often more effective. | Increased lipophilicity enhances solubility in the organic phase, facilitating anion transport. The tetrapropylammonium cation strikes a balance between being lipophilic enough for transfer and not so bulky as to hinder reactivity. |

| Anion Type | The catalyst's original anion (perchlorate) influences its activity. | The perchlorate anion (ClO₄⁻) is a large, weakly coordinating anion. This facilitates the exchange for the reactive anion (e.g., OH⁻) at the interface. |

| Stirring Rate | Higher agitation increases reaction rates. | Vigorous stirring increases the interfacial surface area between the aqueous and organic phases, which enhances the rate of ion exchange and transfer. |

| Solvent Choice | The organic solvent can affect both the transfer and the intrinsic reaction rate. | Nonpolar solvents favor the partitioning of the ion pair into the organic phase, while polar aprotic solvents can help to solubilize the catalyst and activate the anion. operachem.com |

| Temperature | Increased temperature generally increases reaction rates. | Affects mass transfer, interfacial tension, and the intrinsic kinetics of the reaction. nih.gov |

This table summarizes key factors influencing the performance of phase-transfer catalysts based on established principles.

Facilitation of Specific Organic Transformations (e.g., Alkaline Hydrolysis of Esters)

A classic application where phase-transfer catalysis demonstrates its utility is in the alkaline hydrolysis of esters, a reaction also known as saponification. nih.govresearchgate.net This transformation is crucial for cleaving ester protecting groups or converting esters into their corresponding carboxylic acids. Many esters, particularly those with long alkyl chains or complex structures, have poor solubility in the aqueous alkaline solutions (e.g., sodium hydroxide) required for hydrolysis. rsc.org

Under PTC conditions, the tetrapropylammonium cation would form an ion pair with the hydroxide anion (OH⁻) from the aqueous phase. This [Pr₄N]⁺[OH]⁻ ion pair is transported into the organic phase containing the ester. Here, the "naked" and highly reactive hydroxide ion can efficiently attack the electrophilic carbonyl carbon of the ester, initiating the hydrolysis. The reaction goes to completion, forming an alcohol and a carboxylate salt. researchgate.net The use of a PTC allows the saponification of even sterically hindered or water-insoluble esters to proceed smoothly and under mild conditions, which might otherwise require harsh temperatures or co-solvents. rsc.org Research has shown that various tetraalkylammonium salts are effective catalysts for the saponification of substrates ranging from simple esters to complex vegetable oils and even polymers like poly(ethylene terephthalate) (PET). rsc.org

Precursors for Novel Ionic Liquid Development

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. They are considered "designer solvents" and functional materials because their physical and chemical properties—such as viscosity, polarity, thermal stability, and miscibility—can be precisely controlled by modifying the structure of their constituent cation and anion. mdpi.com this compound serves as a foundational building block or precursor in this field.

Strategies for Tailoring Ionic Liquid Properties through Counterion Modification

The properties of an ionic liquid are not determined by the cation or anion alone, but by the interplay between them. Starting with a known salt like this compound, new ionic liquids can be synthesized through a common strategy known as anion metathesis (ion exchange). In this process, the perchlorate anion is replaced with a different anion, leading to a new salt with distinct properties.

For instance, reacting this compound with a source of bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) would yield tetrapropylammonium bis(trifluoromethylsulfonyl)imide, an ionic liquid with potentially different thermal stability, viscosity, and hydrophobicity compared to the original perchlorate salt. This ability to tune properties by simply swapping the counterion is a cornerstone of ionic liquid design. The choice of the tetrapropylammonium cation provides a stable, moderately lipophilic, and electrochemically robust core, while the modification of the anion allows for the fine-tuning of the final material's characteristics for a specific application.

| Original Salt | Exchanged Anion | Resulting Ionic Liquid | Potential Property Change |

| Tetrapropylammonium Perchlorate | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Tetrapropylammonium Bis(trifluoromethylsulfonyl)imide | Increased hydrophobicity, lower viscosity |

| Tetrapropylammonium Perchlorate | Dicyanamide ([N(CN)₂]⁻) | Tetrapropylammonium Dicyanamide | Decreased viscosity, altered solubility |

| Tetrapropylammonium Perchlorate | Acetate (B1210297) ([CH₃COO]⁻) | Tetrapropylammonium Acetate | Increased hydrophilicity, potential for basic catalysis |

| Tetrapropylammonium Perchlorate | Thiocyanate ([SCN]⁻) | Tetrapropylammonium Thiocyanate | Different coordination properties for metal extraction |

This interactive table illustrates the concept of anion metathesis, showing how exchanging the perchlorate anion in this compound can lead to the formation of new ionic liquids with tailored properties.

Design and Synthesis of Advanced Functional Materials

The components of this compound are valuable in the synthesis of advanced materials beyond ionic liquids. Quaternary ammonium cations, including tetrapropylammonium, are widely used as structure-directing agents (SDAs) in the synthesis of crystalline microporous materials like zeolites. In this role, the organic cation acts as a template around which the inorganic framework (typically an aluminosilicate) assembles, leading to a specific pore size and structure. After synthesis, the SDA is removed, leaving behind a highly ordered, porous material with applications in catalysis and separations.

Furthermore, tetraalkylammonium salts are incorporated into polymers to create functional materials. For example, quaternary ammonium salts have been integrated into electrospun polymer mats, such as those made from poly(lactic acid), to develop materials intended for applications like specialized wound dressings. In a related context, perchlorate-containing ionic liquids have been studied for their ability to assist in the processing of biomass, such as the cleavage of C-C and C-O bonds in lignin (B12514952) to produce valuable aromatic monomers. The specific interaction of the perchlorate anion and the cation underpins this catalytic activity.

Analytical Chemistry Methodologies Employing Tetraalkylammonium Perchlorates

Ion-Pair Chromatography for Complex Mixture Separations

Ion-pair chromatography (IPC) is a powerful technique used for the separation of ionic and highly polar substances on a reversed-phase column. The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a significant non-polar part. In the case of analyzing negatively charged analytes such as nucleotides, peptides, and oligonucleotides, a cationic ion-pairing agent like a tetraalkylammonium salt is used.

The mechanism of retention in IPC is often described by two models: the ion-pair formation model and the dynamic ion-exchange model. In the ion-pair model, the tetraalkylammonium cation forms a neutral ion pair with the negatively charged analyte in the mobile phase. This neutral complex can then be retained by the non-polar stationary phase. In the dynamic ion-exchange model, the hydrophobic alkyl chains of the tetraalkylammonium salt adsorb onto the stationary phase, creating a dynamic ion-exchange surface. The charged analytes are then retained on this surface through electrostatic interactions. In practice, a combination of both mechanisms is often at play. ymcamerica.com

While specific studies detailing the use of tetrapropylammonium (B79313) perchlorate (B79767) are limited in publicly available literature, the principles of its application can be inferred from the extensive research conducted on other tetraalkylammonium salts, particularly tetrabutylammonium (B224687) salts. The choice of the alkyl chain length on the tetraalkylammonium ion can influence the retention and selectivity of the separation. Generally, a longer alkyl chain leads to stronger retention of the ion-pairing reagent on the stationary phase and thus stronger retention of the analyte.

The separation of charged biomolecules like nucleotides, peptides, and oligonucleotides is a critical task in many areas of biological and pharmaceutical research. Due to their ionic nature, these molecules are often poorly retained on conventional reversed-phase columns. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) using tetraalkylammonium salts has emerged as a robust method to achieve their separation. ymcamerica.comnih.gov

Nucleotides: The separation of various nucleotides, including their mono-, di-, and triphosphate forms, is essential for studying cellular metabolism and signaling. IP-RP-HPLC methods have been developed for the simultaneous determination of a wide range of these compounds. For instance, a method using tetrabutylammonium hydroxide (B78521) as the ion-pairing agent in the mobile phase has been successfully applied to separate 38 different acid-soluble compounds, including nucleotides and their deoxy- counterparts, from cell extracts. nih.gov The separation is typically achieved on a C18 column with a gradient elution. nih.gov While specific conditions for tetrapropylammonium perchlorate are not detailed, it is expected to function similarly, potentially with slight adjustments to the mobile phase composition to achieve optimal resolution.

Oligonucleotides: The analysis of synthetic oligonucleotides, which are used as therapeutic agents, requires high-resolution separation techniques to distinguish the full-length product from various synthesis-related impurities. ymcamerica.com IP-RP-HPLC is a reference method for these separations. ymcamerica.com The retention mechanism in oligonucleotide separation is influenced by the ion-pairing agent in the mobile phase. youtube.com Tetraalkylammonium salts are commonly employed for this purpose. The use of perchlorate as a counter-ion in the mobile phase for anion-exchange chromatography has also been shown to be advantageous for the purification of synthetic oligonucleotides. nih.govyoutube.com

| Analyte Type | Ion-Pairing Agent Example | Column | Typical Mobile Phase Conditions |

| Nucleotides | Tetrabutylammonium hydroxide | C18 | Gradient elution with buffers containing the ion-pairing agent and a phosphate (B84403) buffer, with varying methanol (B129727) or acetonitrile (B52724) concentrations. nih.gov |

| Peptides | Sodium perchlorate | C18 | Isocratic or gradient elution with an acidic mobile phase (e.g., phosphoric acid) containing sodium perchlorate and acetonitrile. nih.gov |

| Oligonucleotides | Triethylammonium acetate (B1210297) (TEAA), Hexafluoroisopropanol (HFIP) with an amine | C18 | Gradient elution with a buffer containing the ion-pairing agent and an organic modifier like acetonitrile. youtube.com |

Application as Reference Standards and Mobile Phase Modifiers in Chromatographic Techniques

Tetraalkylammonium salts can also be utilized as reference standards and mobile phase modifiers in various chromatographic techniques.

As reference standards , these compounds would need to be of high purity and stability. Certified Reference Materials (CRMs) are available for a wide range of compounds used in chromatography to ensure the quality and reliability of analytical results. sigmaaldrich.comspectrochem.in However, there is no readily available information in the searched literature that indicates this compound is commonly used as a certified reference standard for chromatographic applications.

As mobile phase modifiers , tetraalkylammonium perchlorates can significantly influence the separation of analytes. The perchlorate ion is considered a mild ion-pairing agent. chromforum.org In reversed-phase chromatography, the addition of perchlorate to the mobile phase can increase the retention of positively charged analytes by forming neutral ion pairs. nih.gov The tetrapropylammonium cation, on the other hand, can interact with negatively charged analytes. The concentration and the type of the tetraalkylammonium salt can be adjusted to fine-tune the selectivity and resolution of the separation. The choice of the alkyl chain length (in this case, propyl) affects the hydrophobicity of the ion-pairing agent and its interaction with the stationary phase.

The use of perchlorate in mobile phases requires careful consideration of its compatibility with the HPLC system components, as it can be corrosive. researchgate.net

Use in Coupled Analytical Techniques (e.g., Capillary Electrophoresis with Electrochemical Detection)

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. When coupled with a sensitive detection method like electrochemical detection (CE-ED), it becomes a powerful tool for the analysis of electroactive compounds.

Tetraalkylammonium salts can be used as components of the background electrolyte (BGE) in CE. They can serve multiple purposes:

Controlling Electroosmotic Flow (EOF): The EOF is the bulk flow of the solution in the capillary under the influence of the electric field. The nature and concentration of the ions in the BGE, including tetraalkylammonium ions, can modify the charge on the capillary wall and thus control the magnitude and even the direction of the EOF.

Ion-Pairing: Similar to IPC, tetraalkylammonium salts can act as ion-pairing agents in the BGE to enable the separation of charged analytes that might otherwise be difficult to resolve.

While specific applications of this compound in CE-ED are not widely reported, the use of other tetraalkylammonium salts, such as tetrabutylammonium perchlorate, has been documented in non-aqueous CE for the separation of various compounds. nih.gov The choice of the tetraalkylammonium salt and its concentration in the BGE would depend on the specific analytes and the desired separation characteristics.

Advanced Research Methodologies and Characterization Techniques in the Study of Tetrapropylammonium Perchlorate

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Dilatometry) for Phase Transition Characterization

Thermal analysis methods are fundamental in identifying and characterizing the phase transitions of TePrAClO₄.

Differential Scanning Calorimetry (DSC) is employed to detect heat anomalies associated with phase changes. For TePrAClO₄, DSC scans reveal two significant, reversible thermal events. rsc.org The first is a continuous phase transition (PT1) occurring at approximately 284 K (10.85 °C). rsc.orgrsc.org This transition is characterized by an entropy change of about 10 J mol⁻¹ K⁻¹, which is comparable to other perchlorate (B79767) perovskites. rsc.org The second transition (PT2) is observed at a much higher temperature, around 445 K (171.85 °C). rsc.orgrsc.org This high-temperature transition involves a substantial entropy change, a behavior that is reminiscent of liquid crystals. rsc.org The nature of these transitions is linked to the dynamic motions of both the tetrapropylammonium (B79313) cations and the perchlorate anions. rsc.org

Dilatometry , which measures volume changes with temperature, provides further insight into these transitions. While precise determination of the thermal expansion coefficient (TEC) for tetrapropylammonium perchlorate's related compound, tetrabutylammonium (B224687) perchlorate (TBAClO₄), has been challenging due to plastic flow at elevated temperatures, estimates for its low-temperature phase are significantly higher than typical organic compounds. mdpi.com This suggests considerable structural changes occur during heating, consistent with the phase transitions observed in DSC.

| Transition | Temperature (K) | Temperature (°C) | Method | Associated Entropy Change (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| PT1 | ~284 | ~10.85 | DSC | ~10 |

| PT2 | ~445 | ~171.85 | DSC | Large |

Impedance Spectroscopy for Comprehensive Ionic Conductivity Measurements

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the ionic conductivity of materials. By applying a small AC voltage over a range of frequencies, the impedance of the material can be measured, from which the ionic conductivity is calculated.

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry) for Electrochemical Characterization

Voltammetric techniques are essential for studying the electrochemical behavior of substances. Tetraalkylammonium salts, including TePrAClO₄, are frequently used as supporting electrolytes in these studies because they are generally considered electrochemically inert over a wide potential window. marquette.edu

Cyclic Voltammetry (CV) is the most common of these methods. In a typical CV experiment, the potential is swept linearly between two set values and then back again, while the resulting current is measured. Studies on related tetraalkylammonium perchlorates, such as tetrabutylammonium perchlorate (TBAP), show they are used to support electrochemical analysis of other compounds by providing a medium for ion transport while not interfering with the reactions of interest. iau.iriau.iroiccpress.comresearchgate.net However, research has also shown that under highly reducing conditions, the tetraalkylammonium cation itself can be reduced. marquette.edu For example, the reaction of doubly reduced iron porphyrin (Fe(TPP)²⁻) with tetrabutylammonium (TBA⁺) has been observed, with the rate of reaction decreasing as the alkyl chain length on the ammonium (B1175870) ion shortens. marquette.edu This indicates that while generally stable, the electrochemical window of TePrAClO₄ is not infinite, and it can participate in electron transfer reactions under specific conditions. marquette.edu

Electron Microscopy (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological and Compositional Analysis

Electron microscopy techniques provide high-resolution imaging to analyze the morphology (shape, size, and structure) of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) directs a focused beam of electrons across a sample's surface to create an image. youtube.com The signals detected are from secondary electrons, backscattered electrons, and characteristic X-rays, providing information on surface topography and composition. youtube.com While specific SEM images for TePrAClO₄ were not found, the technique is widely used to characterize the crystal habit, particle size distribution, and surface features of similar crystalline powders like ammonium perchlorate. researchgate.net For related materials, SEM has been used to observe features like aggregated nanoplates. iau.iriau.ir

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultra-thin specimen, allowing for the visualization of internal structures at atomic resolution. nih.govpsu.edu TEM can reveal crystallographic information through electron diffraction patterns and analyze elemental composition. psu.edu Modern in-situ TEM allows for the real-time observation of dynamic processes like phase transformations and degradation mechanisms as they occur. mdpi.com For TePrAClO₄, TEM could be used to directly observe the structural changes at the crystal lattice level during its phase transitions, providing visual confirmation of the disordering phenomena suggested by other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure and studying dynamic processes in the solid state. chemrxiv.orgslideshare.netresearchgate.net It probes the local magnetic fields around atomic nuclei.

For TePrAClO₄, NMR can provide detailed information about the conformation and motion of the tetrapropylammonium cation. ¹H and ¹³C NMR are standard methods for confirming the organic structure. chemrxiv.org In the solid state, changes in the NMR spectra as a function of temperature can reveal the onset of molecular motions, such as the rotation of the propyl chains or the tumbling of the entire cation. These dynamic changes are directly related to the phase transitions observed by DSC. rsc.org For example, studies on related compounds show that the ordering and disordering of the organic cations and the perchlorate anions are the driving forces behind the phase transitions. rsc.org Two-dimensional NMR techniques like COSY and HETCOR can further elucidate the connectivity and spatial relationships within the molecule. slideshare.netresearchgate.netnih.gov

Advanced Crystallographic and Spectroscopic Data Processing Software

The analysis and interpretation of data from the aforementioned techniques rely heavily on specialized software.

Crystallographic Software: X-ray diffraction (XRD) data, used to determine crystal structure, is processed using comprehensive software suites. Programs like PANalytical X'Pert HighScore Plus are used for data treatment from powder XRD experiments. rsc.org For single-crystal data, software packages like SHELX are used for structure solution and refinement, while programs like PLATON and the Cambridge Structural Database System (CSDS), which includes Mercury for visualization, are essential for structure validation and analysis. rcsb.orgunc.edu The Computational Crystallography Toolbox (cctbx) provides a library for developing new crystallographic programs. iucr.org

Spectroscopic Software:

Impedance Data Analysis: Software like ZView is commonly used to model impedance data with equivalent electrical circuits, allowing for the extraction of parameters like resistance and capacitance, which are then used to calculate ionic conductivity.

NMR Data Processing: NMR spectra are processed using software such as MestReNova or tools integrated into the spectrometer's operating system. chemrxiv.org These programs facilitate Fourier transformation, phase correction, baseline correction, and integration, which are necessary to extract meaningful chemical shift and coupling constant data.

General Data Analysis: Programs like CrystalExplorer are used for Hirshfeld surface analysis to investigate intermolecular interactions within crystal structures. researchgate.net

| Technique | Software Examples | Primary Function |

|---|---|---|

| X-Ray Crystallography | X'Pert HighScore Plus, SHELX, PLATON, CSDS (Mercury), cctbx | Structure solution, refinement, visualization, validation |

| Impedance Spectroscopy | ZView, Nova | Equivalent circuit modeling, conductivity calculation |

| NMR Spectroscopy | MestReNova, TopSpin | Data processing, spectral analysis, structure elucidation |

| Crystal Interaction Analysis | CrystalExplorer | Hirshfeld surface analysis, intermolecular interaction mapping |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying tetrapropylammonium perchlorate (TPAP) for electrochemical applications?

- Methodological Answer : TPAP is typically synthesized by metathesis reactions between tetrapropylammonium bromide and sodium perchlorate in aqueous or mixed solvents. Purification involves recrystallization from acetonitrile or nitrobenzene, followed by vacuum drying. Conductivity measurements (e.g., using the Fuoss equation ) and Karl Fischer titrations are critical to assess purity, particularly to quantify residual water content (~0.3–0.4 mol H₂O per mole of TPAP in nitrobenzene) . Electrochemical-grade TPAP must exhibit <1% impurity via cyclic voltammetry (e.g., using ferrocene as a reference) .

Q. Which spectroscopic techniques are most effective for characterizing the structural dynamics of TPAP during phase transitions?

- Methodological Answer : Temperature-dependent IR and Raman spectroscopy are primary tools to monitor vibrational modes (e.g., ClO₄⁻ symmetric stretching at ~930 cm⁻¹ and C-H bending in tetrapropylammonium cations) and full-width-at-half-maximum (FWHM) changes during phase transitions . X-ray diffraction at variable temperatures (100–500 K) reveals disorder-to-order transitions in the crystal lattice, particularly at the mirror planes (c = 1/4, 3/4) .

Advanced Research Questions

Q. How do the reversible phase transitions in TPAP at ~284 K (PT1) and ~445 K (PT2) influence its dielectric properties, and what experimental approaches quantify these changes?

- Methodological Answer :

- PT1 (284 K): Driven by coupled motions of ClO₄⁻ and tetrapropylammonium ions, PT1 causes a first-order dielectric switching (ε’ shifts from ~10 to ~20). Techniques include dielectric spectroscopy (1 Hz–1 MHz) and differential scanning calorimetry (DSC) to measure entropy changes (ΔS ≈ 5 J/mol·K) .

- PT2 (445 K): Dominated by cation disorder, PT2 shows abrupt dielectric jumps (ε’ > 100) resembling liquid crystal behavior. High-temperature Raman spectroscopy (up to 450 K) and thermal gravimetric analysis (TGA) confirm stability up to 500 K .

- Key Data :

| Transition | Temperature (K) | Entropy Change (ΔS) | Dielectric Shift (ε’) |

|---|---|---|---|

| PT1 | 284 | 5 J/mol·K | 10 → 20 |

| PT2 | 445 | 35 J/mol·K | 20 → >100 |

| Source: |

Q. What mechanisms explain the ion transport behavior of TPAP in mixed solvent systems, and how can this be modeled electrochemically?

- Methodological Answer : In solvents like 2-methoxyethanol/water mixtures, TPAP’s ion association is governed by Jones-Dole viscosity B coefficients and Fuoss conductance equations . The limiting molar conductivity (Λ°) decreases with increasing alkyl chain length (e.g., Λ° for TPAP = 85 S·cm²/mol vs. 120 S·cm²/mol for tetraethylammonium perchlorate at 298.15 K) due to enhanced ion-pairing . Electrochemical modeling uses cyclic voltammetry with Ag/AgNO₃ reference electrodes to study charge transfer across liquid/liquid interfaces (e.g., TPAP in nitrobenzene vs. aqueous phases) .

Q. How can contradictions in phase transition data (e.g., order-disorder vs. abrupt transitions) be resolved through experimental design?

- Methodological Answer : Discrepancies arise from limited low-temperature (LT) structural data in early studies . Resolve by:

- Multi-technique validation : Correlate synchrotron XRD (high-resolution phase mapping) with dielectric relaxation spectroscopy to distinguish between displacive (PT1) and order-disorder (PT2) mechanisms .

- Hysteresis analysis : Perform heating/cooling cycles (1 K/min) to confirm reversibility and eliminate metastable states .

Q. What role does TPAP play in optimizing ion chromatography (IC) methods for perchlorate analysis?

- Methodological Answer : As an ion-interaction reagent , TPAP (with octanesulfonic acid) enhances retention time reproducibility for perchlorate in complex matrices (e.g., post-blast residues). Optimal separation uses a Waters Ion Pak Anion HR column with isocratic elution (boric acid, d-gluconic acid, acetonitrile) at 1.2 mL/min, achieving resolution of ClO₄⁻ in <16 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.